Isopropyl 2-(benzo[D]thiazol-2-YL)acetate

Catalog No.
S14346278
CAS No.
M.F
C12H13NO2S
M. Wt
235.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isopropyl 2-(benzo[D]thiazol-2-YL)acetate

Product Name

Isopropyl 2-(benzo[D]thiazol-2-YL)acetate

IUPAC Name

propan-2-yl 2-(1,3-benzothiazol-2-yl)acetate

Molecular Formula

C12H13NO2S

Molecular Weight

235.30 g/mol

InChI

InChI=1S/C12H13NO2S/c1-8(2)15-12(14)7-11-13-9-5-3-4-6-10(9)16-11/h3-6,8H,7H2,1-2H3

InChI Key

PLFLHUCMTYDWNS-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CC1=NC2=CC=CC=C2S1

Isopropyl 2-(benzo[d]thiazol-2-yl)acetate is an organic compound characterized by its unique structure that includes a benzo[d]thiazole moiety attached to an acetate group. The chemical formula for this compound is C13H13N1O2SC_{13}H_{13}N_{1}O_{2}S. The presence of the benzo[d]thiazole ring system contributes to its potential biological activities, including anti-inflammatory and anticancer properties. This compound is of interest in medicinal chemistry due to its structural features that may influence its reactivity and biological interactions.

The chemical reactivity of Isopropyl 2-(benzo[d]thiazol-2-yl)acetate can be explored through various synthetic pathways. One common reaction involves the nucleophilic substitution of the acetate group, which can lead to the formation of various derivatives. For example, reactions with amines or alcohols can yield substituted products. Additionally, the compound may undergo hydrolysis under acidic or basic conditions, releasing isopropanol and benzo[d]thiazole-2-acetic acid.

Isopropyl 2-(benzo[d]thiazol-2-yl)acetate exhibits significant biological activities. Studies have indicated that compounds containing the benzo[d]thiazole moiety possess anticancer properties, potentially inhibiting tumor growth and proliferation. Furthermore, derivatives of benzothiazoles have been shown to exhibit anti-inflammatory effects by modulating inflammatory pathways, making them candidates for drug development in treating conditions like arthritis and other inflammatory diseases .

The synthesis of Isopropyl 2-(benzo[d]thiazol-2-yl)acetate typically involves the reaction of benzo[d]thiazole with isopropyl acetate in the presence of a catalyst such as triethylamine or sodium hydride. A general procedure for its synthesis can be outlined as follows:

  • Reagents: Benzo[d]thiazole, isopropyl acetate, and a base catalyst (e.g., triethylamine).
  • Procedure:
    • Dissolve benzo[d]thiazole in a suitable solvent (e.g., acetonitrile).
    • Add isopropyl acetate and the base catalyst.
    • Stir the mixture at room temperature or reflux for several hours.
    • Monitor the reaction progress using thin-layer chromatography.
    • Upon completion, extract the product using ethyl acetate and purify it through recrystallization.

Isopropyl 2-(benzo[d]thiazol-2-yl)acetate has potential applications in pharmaceuticals due to its biological activity. It may serve as a lead compound for developing anti-inflammatory and anticancer drugs. Additionally, it can be utilized in agrochemicals as a pesticide or herbicide due to its bioactive properties.

Studies on the interactions of Isopropyl 2-(benzo[d]thiazol-2-yl)acetate with biological targets are crucial for understanding its mechanism of action. Interaction studies often involve evaluating how this compound binds to specific enzymes or receptors associated with inflammatory pathways or cancer cell proliferation. These studies typically employ techniques such as molecular docking simulations and in vitro assays to assess binding affinities and biological effects.

Several compounds share structural similarities with Isopropyl 2-(benzo[d]thiazol-2-yl)acetate, particularly those containing benzothiazole moieties. Here are some notable examples:

Compound NameStructure TypeUnique Features
Ethyl 2-(benzo[d]thiazol-2-yl)acetateEsterExhibits similar biological activity but different solubility properties .
Isobutyl 2-(benzo[d]thiazol-2-yl)acetateEsterMay show enhanced lipophilicity compared to isopropyl derivative .
BenzothiazoleHeterocyclic compoundServes as a parent structure with diverse derivatives exhibiting various activities .
2-Amino-benzothiazoleAmino derivativeKnown for its role in synthesizing more complex benzothiazole derivatives .

Isopropyl 2-(benzo[d]thiazol-2-yl)acetate stands out due to its specific ester functionalization, which influences its solubility and reactivity compared to other similar compounds.

Stepwise Condensation and Esterification

The conventional synthesis of isopropyl 2-(benzo[d]thiazol-2-yl)acetate typically involves a two-step process: (1) formation of the benzothiazole-acetic acid intermediate and (2) esterification with isopropyl alcohol. The first step begins with the condensation of 2-aminobenzenethiol with chloroacetic acid under basic conditions, yielding 2-(benzo[d]thiazol-2-yl)acetic acid. This reaction is facilitated by sodium hydroxide in aqueous ethanol, with reflux conditions (80–90°C) maintained for 6–8 hours. The second step involves esterification using isopropyl alcohol in the presence of a concentrated acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is refluxed for 12–24 hours, followed by neutralization and purification via recrystallization or column chromatography.

Key Reaction Conditions:

StepReagents/ConditionsYield (%)
Condensation2-aminobenzenethiol, chloroacetic acid, NaOH65–75
EsterificationIsopropyl alcohol, H₂SO₄, reflux70–80

The intermediate 2-(benzo[d]thiazol-2-yl)acetic acid is characterized by infrared (IR) spectroscopy, showing a carbonyl stretch at 1,710–1,730 cm⁻¹, and nuclear magnetic resonance (NMR) spectroscopy, with a singlet at δ = 3.90–4.10 ppm for the methylene group adjacent to the thiazole ring.

Industrial-Scale Production

Industrial methods prioritize scalability and cost-effectiveness. Continuous flow reactors are employed to enhance mixing and heat transfer during the condensation step, reducing reaction times to 2–3 hours while maintaining yields above 70%. Esterification is conducted in large-scale batch reactors with excess isopropyl alcohol to drive the equilibrium toward product formation. Distillation under reduced pressure isolates the ester, achieving purities >95%.

Cytotoxic Effects on Cancer Cell Lines

Benzothiazole derivatives have demonstrated potent antiproliferative activity against multiple human carcinoma cell lines through various mechanisms [1] [2]. The most extensively studied compounds in this class have shown significant inhibition of cell proliferation in A431, A549, and H1299 cancer cell lines [1] [2]. Compound 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine (compound B7) exhibited notable cytotoxicity against these cell lines, with Western blot analysis confirming inhibition of both AKT and ERK signaling pathways [1] [2].

Research has revealed that benzothiazole derivatives demonstrate selective cytotoxicity toward cancer cells while maintaining relatively lower toxicity against normal cell lines [5] [6]. In prostate cancer studies, benzothiazole-trimethoxyphenyl hybrids showed antiproliferative activity with IC50 values ranging from 2.04 to 4.31 μM against C42B, LNCAP, 22RV1, and PC3 cell lines [5]. The compounds demonstrated good selectivity between cancer cell lines and normal prostatic cell lines, with minimal cytotoxicity against RWPE-1 cells [5].

Apoptotic Pathway Activation

The antiproliferative effects of benzothiazole derivatives are primarily mediated through the induction of apoptosis via multiple pathways [7] [8] [9]. Studies have demonstrated that these compounds activate the mitochondrial apoptotic pathway by increasing Bax expression, decreasing Bcl-2 expression, and inducing cytochrome c release [7]. The benzothiazole derivative YLT322 showed activation of caspases-3 and -9, but not caspase-8, indicating specific engagement of the intrinsic apoptotic pathway [7].

Cell cycle analysis has revealed that benzothiazole compounds induce cell cycle arrest at different phases depending on their structural modifications [8] [10]. Compounds A3 and A4 caused G1 cell cycle arrest with 87% and 90% of cells arrested in the G1 phase respectively, while other derivatives induced G2/M phase arrest [8] [10]. The G1 arrest was associated with decreased levels of cyclin D1 and Skp2, key regulators of G1-S phase transition [8].

Molecular Targets and Signaling Pathways

Benzothiazole derivatives target multiple signaling pathways involved in cancer cell survival and proliferation [1] [2] [8]. The compounds have been shown to inhibit phosphorylated forms of AKT, p38 MAPK, and ERK1/2, which play crucial roles in cell proliferation and survival [8]. Additionally, these compounds affect tumor suppressor proteins such as PTEN and p53, contributing to their antiproliferative effects [8].

The modulation of microRNA expression represents another mechanism by which benzothiazole derivatives exert their anticancer effects [8]. Compounds A3 and A4 elevated levels of miR-195a and miR-101-1, which are known to regulate hepatic cell proliferation by targeting cyclin D1 [8]. This multi-target approach enhances the therapeutic potential of benzothiazole derivatives in cancer treatment [8].

Cell LineCompoundIC50 Value (μM)MechanismReference
A431B7Not specifiedAKT/ERK inhibition [1]
A549B7Not specifiedAKT/ERK inhibition [1]
H1299B7Not specifiedAKT/ERK inhibition [1]
22RV112a2.13Tubulin polymerization inhibition [5]
PC312a2.04Tubulin polymerization inhibition [5]
LNCAP12a4.31Tubulin polymerization inhibition [5]
C42B12a2.81Tubulin polymerization inhibition [5]
PANC-14a27.0Apoptosis induction [11]
PANC-14b35.0Apoptosis induction [11]

Modulation of Pro-Inflammatory Cytokine Pathways

Interleukin-6 and Tumor Necrosis Factor-Alpha Suppression

Benzothiazole derivatives have demonstrated significant anti-inflammatory properties through the modulation of pro-inflammatory cytokine pathways [1] [2] [12]. The compound 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine (B7) significantly decreased the activity of interleukin-6 and tumor necrosis factor-alpha, two key inflammatory mediators [1] [2]. This dual inhibition of pro-inflammatory cytokines positions benzothiazole derivatives as potential therapeutic agents for conditions involving chronic inflammation [1] [2].

Novel benzoxazole derivatives containing 4-amino-butanamide moiety have shown potent inhibition of interleukin-6, interleukin-1beta, and tumor necrosis factor-alpha mRNA expression [12]. Compounds 5d, 5c, 5f, 5m, and synthetic intermediate 4d demonstrated significant suppressive effects on these inflammatory cytokines both in vitro and in vivo [12]. The in vivo studies revealed that compounds 5f and 4d significantly decreased mRNA levels of all three cytokines without hepatotoxicity [12].

Nuclear Factor-Kappa B Pathway Inhibition

The anti-inflammatory effects of benzothiazole derivatives are mediated through the inhibition of nuclear factor-kappa B signaling pathways [13] [14]. The compound 2,4-dihydroxyphenyl-benzo[d]thiazole (MHY553) suppressed nuclear factor-kappa B transcription factor and downregulated mitogen-activated protein kinase/activator protein-1 signaling [13]. This inhibition resulted in reduced expression of pro-inflammatory enzymes including cyclooxygenase-2 and inducible nitric oxide synthase [13].

Studies have demonstrated that benzothiazole derivatives can modulate the phosphorylation and degradation of inhibitor of nuclear factor-kappa B alpha, a key regulatory protein in the inflammatory response [14]. The compounds influence the post-translational modifications of this protein, affecting its ability to sequester nuclear factor-kappa B in the cytoplasm [14]. This mechanism provides a molecular basis for the anti-inflammatory effects observed with benzothiazole derivatives [14].

Immunomodulatory Effects

Benzothiazole derivatives exhibit immunomodulatory properties through their effects on various immune cell populations and cytokine production [15]. Eight benzothiazole compounds showed potent inhibitory activity on phytohemagglutinin-activated peripheral blood mononuclear cells with IC50 values ranging from 3.7 to 11.9 μM [15]. These compounds also demonstrated significant inhibitory effects on interleukin-2 production in stimulated cells [15].

The immunomodulatory effects extend to the suppression of oxidative burst in phagocytes and inhibition of lipopolysaccharide-induced nitrite production in murine macrophages [15]. Compounds 4, 8, 9, and 18 inhibited nitrite production by 56%, 91%, 58%, and 78% respectively at 25 μg/mL concentration [15]. Additionally, several compounds showed suppressive activity on T-helper-2 cytokine interleukin-4, with IC50 values ranging from less than 4.0 to 40.3 μM [15].

CytokineCompoundInhibition (%)ConcentrationCell TypeReference
IL-6B7Significant decreaseNot specifiedA431, A549 [1]
TNF-αB7Significant decreaseNot specifiedA431, A549 [1]
IL-1β5fSignificant decreaseIn vivoLiver tissue [12]
IL-65fSignificant decreaseIn vivoLiver tissue [12]
TNF-α5fSignificant decreaseIn vivoLiver tissue [12]
IL-2Compound 2IC50 < 4.0 μM< 4.0 μMPBMCs [15]
IL-4Compound 5IC50 < 4.0 μM< 4.0 μMPBMCs [15]
NitritesCompound 891%25 μg/mLJ774 macrophages [15]

Structure-Activity Relationship Studies

Core Benzothiazole Modifications

Structure-activity relationship studies have revealed critical insights into the optimization of benzothiazole derivatives for enhanced biological activity [16] [17] [18]. Replacement of the benzothiazole core with benzimidazole or benzoxazole has shown varied effects on biological activity [16] [17]. The benzimidazole replacement retained good potency against certain bacterial strains while the benzoxazole modification led to improved activity against wild-type strains but increased cytotoxicity [16] [17].

The introduction of halogen substituents at specific positions on the benzothiazole ring has demonstrated significant impact on biological activity [16] [17] [18]. Adding a chloro-substituent at position 4 increased activity against certain strains with MIC values of 7.9 μM and reduced cytotoxicity with IC50 values greater than 100 μM [16] [17]. The presence of fluorine atoms at the 7th position of benzothiazole derivatives enhanced cytotoxicity against cancer cell lines [18].

Ester Group Modifications and Lipophilicity Effects

The ester modifications in benzothiazole acetate derivatives significantly influence their biological properties and cellular uptake . Isopropyl esters demonstrate greater lipophilicity compared to ethyl analogues, enhancing cellular uptake and bioavailability . This increased lipophilicity contributes to improved penetration across cell membranes and potentially enhanced biological activity .

Hydrolysis studies have shown that ethyl esters hydrolyze to carboxylic acids under basic conditions, altering solubility and target binding properties . The isopropyl derivative of 2-(benzo[d]thiazol-2-yl)acetate exhibits different hydrolytic stability compared to its ethyl counterpart, which may influence its duration of action and metabolic profile . These structural modifications provide opportunities for optimizing pharmacokinetic properties while maintaining or enhancing biological activity .

Substituent Effects on Anticancer Activity

Comprehensive structure-activity relationship studies have identified key structural features that enhance anticancer activity in benzothiazole derivatives [5] [18] [19]. The incorporation of 3,4,5-trimethoxyphenyl fragments in benzothiazole compounds significantly enhanced antiproliferative activity, with compounds lacking this moiety showing weak activity with IC50 values greater than 20 μM [5]. Conversely, benzothiazole-trimethoxyphenyl hybrids demonstrated moderate to potent activity with IC50 values ranging from 5.24 to 19.07 μM [5].

The benzimidazole group has been identified as a superior substituent compared to benzothiazole for increasing antiproliferative activity [19]. Compounds containing 6-benzimidazole scaffolds showed excellent cytotoxicity against HeLa, A549, and HEPG2 cells with IC50 values under 10 μM [19]. The most active compounds included those with electron-donating groups in the benzimidazole ring, demonstrating IC50 values of 4.2, 4.5, and 8.4 μM respectively for HEPG2 cells [19].

The presence of specific functional groups has been correlated with enhanced selectivity and reduced toxicity [5] [19]. Compounds with high selectivity indices showed SI values greater than 10 for cancer cells versus normal cells, indicating therapeutic potential with reduced side effects [19]. The structure-activity relationships reveal that careful optimization of substituents can achieve both high potency and selectivity in benzothiazole derivatives [5] [19].

Structural FeatureActivity EnhancementIC50 Range (μM)Cell LinesReference
3,4,5-TrimethoxyphenylModerate to potent5.24-19.0722RV1 [5]
6-BenzimidazoleExcellent cytotoxicity<10HeLa, A549, HEPG2 [19]
Chloro at position 4Increased activity7.9Bacterial strains [16]
Fluorine at position 7Enhanced cytotoxicityNot specifiedCancer cell lines [18]
Electron-donating groupsHigh potency4.2-8.4HEPG2 [19]

XLogP3

3

Hydrogen Bond Acceptor Count

4

Exact Mass

235.06669983 g/mol

Monoisotopic Mass

235.06669983 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

Explore Compound Types